molecular formula C11H16ClNO B2736516 methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 2361633-86-3

methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No.: B2736516
CAS No.: 2361633-86-3
M. Wt: 213.71
InChI Key: XTZHJZPEDFGLIA-UHFFFAOYSA-N
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Description

Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a heterocyclic organic compound featuring a benzazepine core fused with a seven-membered azepine ring. The methoxy (-OCH₃) substituent is typically located at the 7- or 8-position of the benzazepine scaffold (Figure 1), as evidenced by derivatives like 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride (CAS 17537-86-9, C₁₁H₁₆ClNO, MW 213.70) . This compound is synthesized via cyclization reactions, often employing catalysts like tungstophosphoric acid-polymeric matrices or hydrazine intermediates . Its hydrochloride salt enhances stability and solubility for pharmaceutical applications.

Key properties include:

  • Molecular formula: C₁₁H₁₆ClNO
  • Molecular weight: 213.70 g/mol
  • Appearance: Typically a white to off-white crystalline solid.
  • Storage: Stable under inert atmospheres at room temperature .

Properties

IUPAC Name

5-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-6-9-4-2-3-5-10(9)11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZHJZPEDFGLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include:

Chemical Reactions Analysis

Types of Reactions

Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have indicated that methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride exhibits potent activity against various cancer cell lines. For instance, compounds derived from this structure have shown significant cytotoxic effects on M-HeLa (cervical adenocarcinoma) cells with selectivity indices that suggest lower toxicity to normal cells compared to established chemotherapeutics like Sorafenib .
    • Case Study : In a comparative study, a derivative demonstrated an IC50 of 1.95 µM against A549 lung cancer cells, indicating its potential as a PARP inhibitor and suggesting mechanisms involving apoptosis induction .
  • Neurological Applications
    • The compound has been investigated for its neuroprotective properties. It may play a role in modulating neurotransmitter systems and could be beneficial in treating neurodegenerative diseases. Research indicates that derivatives can enhance cognitive function in animal models of Alzheimer’s disease .
  • Antimicrobial Properties
    • This compound has shown antimicrobial activity against various bacterial strains. This property is particularly relevant in the development of new antibiotics amidst rising resistance levels .

Scientific Research Applications

  • Drug Development
    • The compound is being explored as a lead structure for developing novel pharmaceuticals targeting specific receptors involved in cancer and neurological disorders. Its ability to interact with biological targets makes it a candidate for further optimization .
  • Molecular Docking Studies
    • Computational studies have been conducted to understand the binding affinities of this compound with various receptors. These studies aid in predicting the pharmacokinetic properties and potential side effects of new derivatives .

Mechanism of Action

The mechanism of action of methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituted 2,3,4,5-Tetrahydro-1H-Benzazepine Derivatives

Compound Name Substituent(s) Molecular Formula MW (g/mol) Key Applications/Synthesis Insights References
8-Methoxy derivative 8-OCH₃ C₁₁H₁₆ClNO 213.70 CNS drug intermediates; synthesized via hydrazine cyclization .
6-Chloro-3-methyl derivative 6-Cl, 3-CH₃ C₁₁H₁₅Cl₂N 232.15 α₂-Adrenoceptor antagonist (SKF 86466); commercial production .
7-Sulfonamido derivative 7-SO₂NHAr (Ar = aryl) C₁₆H₁₈N₂O₂S·HCl 303.0 5-HT₆ receptor ligands for Alzheimer’s disease .
6-Bromo derivative 6-Br C₁₀H₁₂BrClN 261.57 Building block for antiviral agents .
7,8-Dimethoxy derivative 7-OCH₃, 8-OCH₃ C₁₂H₁₈ClNO₂ 243.73 Acetylcholinesterase inhibitors (galanthamine analogs) .
3-Amino-2-oxo derivative 3-NH₂, 2-C=O C₁₀H₁₂ClN₂O 202.67 Intermediate for peptidomimetics .

Biological Activity

Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16ClNO
  • Molecular Weight : 201.71 g/mol
  • CAS Number : 142363-66-4

The biological activity of this compound has been linked to several mechanisms:

  • Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It has been studied for its potential effects on mood disorders and anxiety.
  • Antitumor Activity : Research indicates that derivatives of benzo[d]azepines exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain analogs can induce apoptosis in lung cancer cells through the inhibition of poly(ADP-ribose) polymerase (PARP) pathways .
  • Antimicrobial Properties : Preliminary investigations suggest that methoxy-substituted benzo[d]azepines may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .

1. Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored various benzo[d]azepine derivatives for their anti-proliferative effects. Among these, one derivative demonstrated an IC50 value of 1.95 µM against A549 lung carcinoma cells, indicating significant cytotoxicity . The study also highlighted the compound's ability to induce apoptosis and inhibit PARP activity.

CompoundCell LineIC50 (µM)Mechanism
11bA5491.95PARP inhibition
11cMCF-72.30Apoptosis induction

2. Antimicrobial Activity

Research conducted on various methoxy-substituted compounds indicated that they exhibited notable antimicrobial properties. In vitro tests revealed that certain derivatives showed zone of inhibition values comparable to conventional antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenZone of Inhibition (mm)Reference Standard
Staphylococcus aureus12Ciprofloxacin
Escherichia coli10Ampicillin

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. The compound's lipophilicity enhances its ability to cross biological membranes, which is advantageous for central nervous system targeting.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition or alkylation of the benzazepine core. For example, [1.1.1]propellane derivatives have been used to achieve yields up to 84% under optimized conditions (e.g., inert atmosphere, controlled stoichiometry, and reflux in aprotic solvents) . Low yields in N-alkylation steps may require temperature modulation or catalytic additives like Lewis acids.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous benzazepine derivatives, the compound likely falls under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must use PPE (gloves, lab coats, respirators), work in fume hoods, and avoid aerosolization. Storage should be in airtight containers under dry conditions .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming regiochemistry, particularly the methoxy group’s position. For purity, HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and mass spectrometry (ESI-TOF) are recommended . Melting point analysis and elemental composition verification (e.g., CHN analysis) further validate batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to receptor binding affinities?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. functional assays). For dopamine receptor studies, use orthogonal methods:

  • Radioligand displacement assays (e.g., ³H-SCH 23390 for D1 receptors).
  • Functional cAMP assays in transfected cell lines.
  • Cross-validate with computational docking models to assess methoxy group interactions with receptor pockets .

Q. What strategies are effective for improving the stability of amorphous forms of this compound in pharmaceutical formulations?

  • Methodological Answer : Stabilization can be achieved via:

  • Co-formulation with polymers (e.g., PVP or HPMC) to inhibit recrystallization.
  • Lyophilization to create glassy matrices.
  • Moisture control during storage (RH < 40%) .

Q. How does the methoxy substituent influence the compound’s pharmacokinetic profile compared to halogenated analogs?

  • Methodological Answer : The methoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with chloro- or fluoro-substituted analogs (e.g., SCH 23390 hydrochloride) show:

  • Longer plasma half-life due to decreased hepatic clearance.
  • Improved blood-brain barrier penetration, assessed via in situ perfusion models .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this benzazepine scaffold?

  • Methodological Answer : Use a modular synthesis approach to systematically vary substituents:

  • Synthesize derivatives with alkyl, aryl, or heterocyclic groups at the 2- and 7-positions.
  • Test in vitro binding assays (IC₅₀) and in vivo efficacy models (e.g., rodent behavioral assays).
  • Correlate electronic (Hammett constants) and steric (molecular volume) parameters with activity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s aqueous solubility?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or pH-dependent ionization. Characterize batches via:

  • XRPD to identify crystalline vs. amorphous phases.
  • pH-solubility profiling (e.g., shake-flask method at pH 1–10).
  • Use surfactants (e.g., Tween 80) or co-solvents (DMSO) in solubility enhancement studies .

Tables for Key Data

Parameter Value/Technique Reference
Synthetic Yield (Optimal) 84% (via [1.1.1]propellane alkylation)
LogD (Predicted) ~1.2 (pH 7.4)
HPLC Purity ≥97% (C18, 254 nm)
Acute Toxicity (GHS) Category 4 (oral, dermal, inhalation)

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